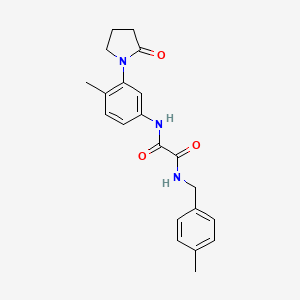
2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure This molecule incorporates several distinct functional groups, including an ethoxy group, a benzamide core, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: : This can be achieved using a "click chemistry" approach, where azides react with alkynes in the presence of a copper catalyst.
Introduction of the Benzamide Core: : This step might involve an amidation reaction where an amine reacts with a carboxylic acid derivative.
Incorporation of the Piperidine Ring: : This could be added via a nucleophilic substitution or reductive amination.
Addition of the Ethoxy Group: : The final step may involve etherification or direct introduction of the ethoxy group using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory procedures, utilizing reactors and optimized conditions for higher yields. Techniques like flow chemistry could be employed to streamline and enhance the efficiency of each step.
化学反応の分析
Types of Reactions
This compound can undergo various reactions:
Oxidation: : Reacts with oxidizing agents to potentially form N-oxides or other oxidized derivatives.
Reduction: : Can be reduced under hydrogenation conditions to saturate any unsaturated bonds.
Substitution: : The benzamide and triazole moieties might undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of agents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Reagents like alkyl halides, amines, or acids can be used under varying conditions, such as reflux or microwave-assisted synthesis.
Major Products
The reactions can yield several products depending on the reaction pathway:
Oxidation products might include hydroxylated derivatives.
Reduction could lead to more saturated analogs.
Substitution reactions can result in derivatives with different functional groups attached to the benzamide or triazole ring.
科学的研究の応用
2-Ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has garnered interest in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interaction with biological targets, such as enzymes or receptors.
Industry: : Possible uses in creating new materials or as a catalyst in chemical processes.
作用機序
The precise mechanism by which this compound exerts its effects depends on its application:
Biological Targets: : It may bind to specific proteins or enzymes, altering their activity.
Pathways: : It could modulate signaling pathways by interacting with cellular receptors or ion channels.
類似化合物との比較
Compared to other benzamide or triazole derivatives, 2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique combination of functional groups, which may confer unique reactivity and biological activity.
List of Similar Compounds
N-(1-(1H-1,2,3-triazol-4-yl)piperidin-4-yl)benzamide
2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
N-(1-(1H-benzimidazole-2-yl)piperidin-4-yl)benzamide
Hope this deep dive into this compound piques your scientific curiosity. Anything else you’d like to explore?
特性
IUPAC Name |
2-ethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-3-32-22-7-5-4-6-20(22)23(30)25-18-12-14-28(15-13-18)24(31)21-16-29(27-26-21)19-10-8-17(2)9-11-19/h4-11,16,18H,3,12-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDFIROPOCMSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B2915000.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2915001.png)
![3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2915002.png)
![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2915006.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)
![1-Cyclohexyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2915010.png)


![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2915020.png)

![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)
